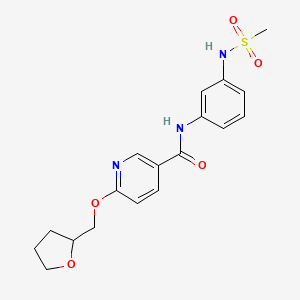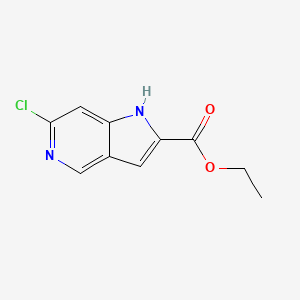![molecular formula C14H18N2O3 B2378712 methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate CAS No. 865283-01-8](/img/structure/B2378712.png)
methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an indole derivative, which means it contains a bicyclic structure of benzene fused to pyrrole. The presence of a dimethylamino group and a methoxy group attached to the indole ring could potentially influence its chemical behavior and biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes an indole ring, a methoxy group (-OCH3), and a dimethylamino group (-N(CH3)2). These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the dimethylamino and methoxy groups. The dimethylamino group could potentially participate in acid-base reactions, while the methoxy group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound basic, while the methoxy group could increase its lipophilicity .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- Methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate is used in various chemical synthesis processes. For instance, it's involved in the synthesis of triazafulvalene systems (Uršič, Svete, & Stanovnik, 2010). These systems are of interest due to their unique chemical properties and potential applications in material science and organic chemistry.
Pharmaceutical Research
- In the pharmaceutical domain, compounds similar to methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate are explored for their antiviral properties. For example, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, a related compound, has shown efficacy in the prevention and treatment of influenza in preclinical studies (Ivashchenko et al., 2014).
Material Science and Catalysis
- Research in material science and catalysis also utilizes derivatives of methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate. These derivatives can be important in developing new materials with specific desired properties, such as increased strength, flexibility, or chemical resistance.
Novel Compound Synthesis
- The compound is used in the synthesis of novel indole-benzimidazole derivatives, demonstrating the versatility and importance of this compound in creating new chemical entities (Wang et al., 2016).
Spectroscopy and Computational Studies
- Spectroscopic and computational studies of derivatives like methyl 5-methoxy-1H-indole-2-carboxylate provide insights into their electronic nature, reactivity, and potential applications in various fields, including pharmaceuticals and material science (Almutairi et al., 2017).
Antiviral Research
- Broad-spectrum antiviral compounds like Arbidol, which share a structural similarity with methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate, are studied for their mechanism of action against various viruses, including influenza and hepatitis C (Boriskin et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in the metabolism of tryptophan
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-16(2)8-11-10-6-5-9(18-3)7-12(10)15-13(11)14(17)19-4/h5-7,15H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWQMDIQXCLSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC2=C1C=CC(=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)


![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)


![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)
